(E)-3-(imidazo[1,2-a]pyridin-3-yl)acrylic acid (E)-3-(imidazo[1,2-a]pyridin-3-yl)acrylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13378877
InChI: InChI=1S/C10H8N2O2/c13-10(14)5-4-8-7-11-9-3-1-2-6-12(8)9/h1-7H,(H,13,14)/b5-4+
SMILES: C1=CC2=NC=C(N2C=C1)C=CC(=O)O
Molecular Formula: C10H8N2O2
Molecular Weight: 188.18 g/mol

(E)-3-(imidazo[1,2-a]pyridin-3-yl)acrylic acid

CAS No.:

Cat. No.: VC13378877

Molecular Formula: C10H8N2O2

Molecular Weight: 188.18 g/mol

* For research use only. Not for human or veterinary use.

(E)-3-(imidazo[1,2-a]pyridin-3-yl)acrylic acid -

Specification

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
IUPAC Name (E)-3-imidazo[1,2-a]pyridin-3-ylprop-2-enoic acid
Standard InChI InChI=1S/C10H8N2O2/c13-10(14)5-4-8-7-11-9-3-1-2-6-12(8)9/h1-7H,(H,13,14)/b5-4+
Standard InChI Key CSCGYAWFRJFSMF-SNAWJCMRSA-N
Isomeric SMILES C1=CC2=NC=C(N2C=C1)/C=C/C(=O)O
SMILES C1=CC2=NC=C(N2C=C1)C=CC(=O)O
Canonical SMILES C1=CC2=NC=C(N2C=C1)C=CC(=O)O

Introduction

Structural and Physicochemical Properties

The molecular architecture of (E)-3-(imidazo[1,2-a]pyridin-3-yl)acrylic acid comprises a bicyclic imidazo[1,2-a]pyridine system connected to an acrylic acid group via a conjugated double bond. The (E)-stereochemistry ensures spatial separation of the carboxylic acid and heterocyclic ring, influencing intermolecular interactions and solubility. Key physicochemical parameters include:

PropertyValue
Molecular FormulaC10H8N2O2\text{C}_{10}\text{H}_{8}\text{N}_{2}\text{O}_{2}
Molecular Weight188.18 g/mol
DensityNot reported
Melting/Boiling PointsNot reported

The acrylic acid moiety enhances aqueous solubility compared to non-polar imidazo[1,2-a]pyridine derivatives, as evidenced by clogP values (~2.5) in related compounds . This polarity facilitates interactions with biological targets, such as enzymes and receptors, while the aromatic system enables π-π stacking and hydrophobic binding .

Synthesis and Chemical Reactivity

Synthetic Strategies

While explicit protocols for (E)-3-(imidazo[1,2-a]pyridin-3-yl)acrylic acid are scarce, analogous imidazo[1,2-a]pyridine derivatives are typically synthesized via:

  • Condensation Reactions: 2-Aminopyridine reacts with α-bromoacetophenone derivatives to form the imidazo[1,2-a]pyridine core .

  • Knoevenagel Condensation: Introduction of the acrylic acid group via reaction of imidazo[1,2-a]pyridine-3-carbaldehyde with malonic acid under acidic conditions .

  • Cross-Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura coupling to introduce aryl substituents .

For example, a related compound, 3-[6-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid, was synthesized through sequential bromination and coupling steps .

Chemical Modifications

The compound’s reactivity centers on:

  • Carboxylic Acid Group: Participates in esterification, amidation, and salt formation.

  • Imidazo[1,2-a]pyridine Ring: Undergoes electrophilic substitution at positions 6 and 8, with bromination and nitration being common .

  • Double Bond: Susceptible to hydrogenation, epoxidation, and cycloaddition reactions.

Applications in Medicinal Chemistry

Drug Design

The compound’s scaffold serves as a template for multitarget agents. Modifications at positions 2 (aryl groups) and 3 (acrylic acid) optimize pharmacokinetic profiles:

  • Lipophilicity: Fluorophenyl groups increase membrane permeability .

  • Solubility: Carboxylic acid derivatives improve bioavailability (~20% intestinal absorption in preclinical models) .

Case Studies

  • Antitubercular Agents: Imidazo[1,2-a]pyridine-3-carboxamides show MICs ≤0.006 μM against Mycobacterium tuberculosis, surpassing clinical candidate PA-824 by 10-fold .

  • Neuroprotective Agents: N-(Benzylidene)imidazo[1,2-a]pyridines protect against organophosphorus toxins like soman .

Recent Research and Future Directions

Pharmacokinetic Optimization

Recent studies highlight the need to balance solubility and permeability. Compound 18 (a related imidazo[1,2-a]pyridine) achieved an oral AUC of 3,850 ng·h/mL in mice, with 31.1% bioavailability . Structural tuning of (E)-3-(imidazo[1,2-a]pyridin-3-yl)acrylic acid could similarly enhance metabolic stability.

Targeted Delivery Systems

Nanoparticle formulations and prodrug strategies are being explored to improve tissue-specific delivery. For example, ester prodrugs of carboxylic acid derivatives show enhanced blood-brain barrier penetration .

Computational Modeling

Molecular docking studies predict strong interactions between the acrylic acid group and residues in AChE’s catalytic triad (e.g., Ser203, His447) . Machine learning models are further guiding the design of derivatives with optimized binding affinities.

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